molecular formula C7H11N3O2 B8787529 Urea, N,N-dimethyl-N'-(5-methyl-3-isoxazolyl)- CAS No. 55808-28-1

Urea, N,N-dimethyl-N'-(5-methyl-3-isoxazolyl)-

Cat. No.: B8787529
CAS No.: 55808-28-1
M. Wt: 169.18 g/mol
InChI Key: AXRUPDNSMDFUHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Urea, N,N-dimethyl-N'-(5-methyl-3-isoxazolyl)- is a useful research compound. Its molecular formula is C7H11N3O2 and its molecular weight is 169.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Urea, N,N-dimethyl-N'-(5-methyl-3-isoxazolyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Urea, N,N-dimethyl-N'-(5-methyl-3-isoxazolyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

55808-28-1

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

1,1-dimethyl-3-(5-methyl-1,2-oxazol-3-yl)urea

InChI

InChI=1S/C7H11N3O2/c1-5-4-6(9-12-5)8-7(11)10(2)3/h4H,1-3H3,(H,8,9,11)

InChI Key

AXRUPDNSMDFUHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NC(=O)N(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 3-amino-5-methylisoxazole (490.6 mg), pyridine (3 g) and dimethylcarbamoyl chloride (1.18 g) are added, and the resultant mixture is stirred at 60° C for 5.5 hours. The pyridine is evaporated under reduced pressure. The residue is mixed with water (15 ml), adjusted to pH 1 with 5% hydrochloric acid and shaken with chloroform. The chloroform layer is evaporated to remove the chloroform, The residue is mixed with 1.5% methanolic sodium hydroxide solution (25 ml) and evaporated. The residue is extracted with chloroform again. The organic layer is washed with water, dried over anhydrous sodium sulfate and evaporated to remove the chloroform. The residue is chromatographed on a thin layer of silica gel to give 1,1-dimethyl-3-(5-methyl-3-isoxazolyl)urea (0.4735 g) as crystals melting at 150.5° to 151.5° C. The yield is 56%.
Quantity
490.6 mg
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1.18 g
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3 g
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resultant mixture
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0 (± 1) mol
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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